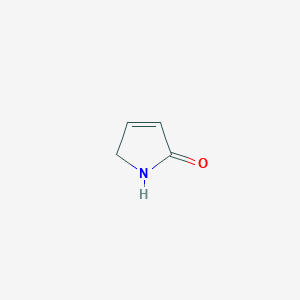

3-Pyrroline-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHBOQVXIGZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-15-6 | |

| Record name | 2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyrroline 2 One and Its Derivatives

Multicomponent Reaction (MCR) Strategies for 3-Pyrroline-2-one Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly tool for the synthesis of complex molecules like 3-pyrroline-2-ones from simple starting materials in a single step. nih.govtandfonline.com These reactions offer significant advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse molecular libraries. tandfonline.com

One-Pot, Three-Component Reactions

A prevalent and highly efficient MCR for synthesizing this compound derivatives involves the one-pot condensation of aldehydes, amines, and acetylenedicarboxylates. tandfonline.comresearchgate.nettandfonline.comtandfonline.com This reaction typically proceeds through the initial formation of an imine from the aldehyde and amine, which then undergoes further reaction with the acetylenedicarboxylate (B1228247) to construct the pyrroline-2-one ring. jst-ud.vnbeilstein-journals.org The versatility of this method allows for the introduction of a wide range of substituents on the final product by simply varying the starting components.

For instance, the reaction of aromatic aldehydes, anilines, and dimethyl acetylenedicarboxylate (DMAD) has been extensively studied. researchgate.net The reaction mechanism is believed to involve the formation of an imine, which then reacts with the acetylenedicarboxylate. jst-ud.vnbeilstein-journals.org The molecular diversity of the products from this three-component reaction is highly dependent on the specific reaction conditions employed. tandfonline.com

Table 1: Examples of One-Pot, Three-Component Synthesis of this compound Derivatives

| Aldehyde | Amine | Acetylenedicarboxylate | Product | Reference |

| Benzaldehyde | Aniline | Dimethyl acetylenedicarboxylate | Methyl 1,5-diphenyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | tandfonline.com |

| 4-Chlorobenzaldehyde | Aniline | Diethyl acetylenedicarboxylate | Ethyl 5-(4-chlorophenyl)-1-phenyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | rsc.org |

| 4-Nitrobenzaldehyde | 4-Nitroaniline | Sodium diethyl oxalacetate (B90230) | 4-Ethoxycarbonyl-3-hydroxy-1-(4-nitrophenyl)-5-(4-nitrophenyl)-3-pyrroline-2-one | jst-ud.vn |

| Benzaldehyde | Aniline | Sodium diethyl oxalacetate | 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | nih.gov |

Environmentally Benign (Green Chemistry) Approaches in MCRs

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable MCRs for this compound synthesis. These approaches focus on utilizing environmentally friendly solvents, catalysts, and energy sources. rsc.org

Performing organic reactions in water is a key aspect of green chemistry. researchgate.net An efficient, one-pot, three-component synthesis of this compound derivatives has been successfully developed in aqueous media at room temperature. tandfonline.comresearchgate.nettandfonline.comtandfonline.comfigshare.comgrafiati.com This method offers a green and often catalyst-free route to these compounds in good yields. tandfonline.comresearchgate.nettandfonline.comtandfonline.comfigshare.com The use of 50% aqueous ethanol (B145695) has also been reported as an effective solvent system. tandfonline.comtandfonline.com

A notable advancement in the green synthesis of 3-pyrroline-2-ones is the development of catalyst-free MCRs, particularly in aqueous media. tandfonline.comtandfonline.comtandfonline.comfigshare.com These reactions proceed efficiently without the need for any additives, simplifying the work-up procedure. tandfonline.comtandfonline.com

Furthermore, the use of biodegradable and inexpensive catalysts like citric acid has been explored. jst-ud.vnrsc.orgrsc.orgresearchgate.net Citric acid has been shown to be an effective catalyst for the one-pot synthesis of substituted 3-pyrroline-2-ones, promoting the reaction efficiently without the need for harmful organic reagents. rsc.orgrsc.orgresearchgate.net This approach aligns with green chemistry principles by utilizing a readily available and environmentally benign catalyst. rsc.orgrsc.org

The application of unconventional energy sources such as ultrasound and microwave irradiation has been shown to significantly enhance the efficiency of this compound synthesis. rsc.orgresearchgate.netpensoft.netpensoft.netijpsjournal.com Ultrasound irradiation, for example, has been employed in the citric acid-catalyzed, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in ethanol. rsc.orgrsc.orgresearchgate.netresearchgate.net This sonochemical method leads to shorter reaction times, clean reaction profiles, and excellent yields. rsc.orgrsc.orgresearchgate.net Microwave-assisted synthesis has also been utilized for the production of pyrrole (B145914) and its derivatives, often resulting in faster reactions and higher yields compared to conventional heating. pensoft.netpensoft.netijpsjournal.com

Table 2: Green Chemistry Approaches for this compound Synthesis

| Approach | Conditions | Advantages | Reference |

| Aqueous Media | Water or 50% aq. EtOH, room temperature | Catalyst-free, environmentally friendly | tandfonline.comresearchgate.nettandfonline.comtandfonline.comfigshare.com |

| Biodegradable Catalyst | Citric acid, ethanol | Inexpensive, eco-friendly, efficient | jst-ud.vnrsc.orgrsc.orgresearchgate.net |

| Ultrasound Irradiation | Citric acid, ethanol | Short reaction times, high yields, clean reaction | rsc.orgrsc.orgresearchgate.netresearchgate.net |

| Microwave Irradiation | Solventless or in various solvents | Rapid reactions, high yields | pensoft.netpensoft.netijpsjournal.com |

Catalyst-Free and Biodegradable Catalyst Systems (e.g., citric acid)

Transition Metal-Catalyzed Synthetic Routes to 3-Pyrroline-2-ones

Transition metal catalysis offers another powerful avenue for the synthesis of this compound derivatives. rsc.org Various transition metals, including copper, rhodium, and palladium, have been employed to catalyze the formation of the pyrroline (B1223166) ring through different mechanistic pathways. rsc.orgorganic-chemistry.org

A copper-catalyzed three-component cascade reaction of alkylamines, acetylenedicarboxylates, and α-bromocarbonyls has been reported for the synthesis of fully substituted 1,3-dihydro-2H-pyrrol-2-ones. acs.org This method is believed to proceed through a radical Heck-type coupling. acs.org Additionally, a silver-catalyzed 5-exo-dig cyclization has been used to prepare N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole, which can be further transformed into a substituted this compound. researchgate.net Rhodium carbenoids have been utilized in a 3+2 cycloaddition with ketene (B1206846) silyl (B83357) acetals to afford 3-pyrroline-2-ones. organic-chemistry.org Palladium-catalyzed cyclocarbonylation of propargyl amines has also been developed as a route to substituted 2-oxo-dihydropyrroles. organic-chemistry.org These transition metal-catalyzed methods provide access to a range of structurally diverse this compound derivatives under various reaction conditions. rsc.orgorganic-chemistry.org

Palladium-Catalyzed Cyclocarbonylation of Propargyl Amines

A notable advancement in the synthesis of 3-pyrroline-2-ones involves the palladium-catalyzed cyclocarbonylation of propargyl amines. This method provides a direct route to variously substituted 2-oxo-dihydropyrroles. A key aspect of this transformation is the use of benzene-1,3,5-triyl triformate (TFBen) which serves as both the carbon monoxide (CO) source and a crucial promoter for the reaction. organic-chemistry.orgrsc.org This approach is valued for its operational simplicity and the good yields it provides for a range of aryl-substituted products. rsc.org

The reaction mechanism is believed to involve the palladium-catalyzed double carbonylation of the propargyl amine and an aryl halide. rsc.org This process, which forms C-N and C-C bonds in a single pot, showcases excellent atom economy. researchgate.net Mechanistic studies suggest a pathway that includes intermolecular aminopalladation, migratory insertion, reinsertion, and β-hydride elimination steps. researchgate.net

| Catalyst System | CO Source | Key Features | Ref. |

| Palladium catalyst | Benzene-1,3,5-triyl triformate (TFBen) | Good yields, operational simplicity, direct route to 2-oxo-dihydropyrroles. | organic-chemistry.orgrsc.org |

| Palladium catalyst | TFBen | Forms C-N/C-C bonds in one pot, excellent atom economy. | researchgate.net |

Copper-Catalyzed Oxidative Cyclization of Diynes

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. One such method is the oxidative cyclization of diynes, which offers a flexible and efficient pathway to functionalized γ-lactams, including this compound derivatives. organic-chemistry.org This process is noteworthy for its mild reaction conditions and the use of readily available diyne substrates. organic-chemistry.org

The proposed mechanism for this copper-catalyzed oxidative process involves a sequence of alkyne oxidation, carbene/alkyne metathesis, and a donor-donor carbene oxidation. organic-chemistry.org This strategy has been successfully applied to the synthesis of various pyrrolo[3,4-c]quinolin-1-ones. nih.gov It is important to note that while noble metals like gold have been traditionally used for such alkyne oxidations, the development of non-noble metal-catalyzed versions, such as with copper, represents a significant advancement. nih.govresearchgate.net

| Catalyst | Substrates | Key Features | Ref. |

| Copper catalyst | Diynes | Mild conditions, high flexibility, efficient access to functionalized γ-lactams. | organic-chemistry.org |

| Copper catalyst | Azido-diynes | Divergent synthesis of N-heterocycles. | nih.gov |

Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-Triazoles

A novel and direct approach for synthesizing 3,4-disubstituted 3-pyrrolin-2-ones utilizes a rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with ketene silyl acetals. organic-chemistry.org This reaction proceeds via a [3+2] cycloaddition of an α-imino rhodium carbenoid, which is generated in situ from the triazole. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov This method is particularly advantageous as it overcomes common challenges in this compound synthesis, such as poor regioselectivity and the need for harsh reaction conditions. organic-chemistry.org

Optimization studies have shown that using Rh₂(OAc)₄ as the catalyst in 1,2-dichloroethane (B1671644) (DCE) at 80°C provides the best yields. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the sulfonyl group and the ketene silyl acetal. organic-chemistry.orgnih.gov The resulting 3-pyrroline-2-ones can be further transformed into other useful derivatives, highlighting the synthetic utility of this methodology. organic-chemistry.org A plausible mechanism involves the formation of a rhodium carbenoid intermediate, followed by cyclization. organic-chemistry.org

| Catalyst | Reactants | Key Features | Ref. |

| Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles, Ketene silyl acetals | Novel and straightforward, broad substrate scope, good yields. | organic-chemistry.orgorganic-chemistry.orgacs.org |

| Rhodium catalyst | 1-Sulfonyl-1,2,3-triazoles, Glycals | Cascade migration-annulation for fused N-glycosides. | researchgate.net |

Silver-Catalyzed Approaches (e.g., from propargylic amines and carbon dioxide)

Silver catalysis provides a mild and conceptually new strategy for the synthesis of tetramic acid derivatives, which are a class of 3-pyrroline-2-ones, from readily available propargylic amines and carbon dioxide. organic-chemistry.orgnih.govorganic-chemistry.org This method avoids the harsh heating conditions and highly functionalized starting materials often required in conventional approaches. nih.govorganic-chemistry.org The reaction typically employs a silver salt catalyst in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.govmdpi.com

The reaction is believed to proceed through the silver-catalyzed incorporation of CO₂ into the propargylic amine to form a substituted oxazolidinone intermediate. mdpi.com This intermediate then undergoes an intramolecular rearrangement to yield the final tetramic acid product. mdpi.com This method has a broad substrate scope, accommodating various functional groups. organic-chemistry.org A one-pot procedure has also been developed to address substrates that lack propargylic substitution. organic-chemistry.orgmdpi.com

| Catalyst | Reactants | Key Features | Ref. |

| Silver salt (e.g., AgNO₃) | Propargylic amines, Carbon dioxide | Mild conditions, avoids harsh reagents, conceptually new. | organic-chemistry.orgnih.govorganic-chemistry.org |

| Cationic silver complex | Allenes, N-chlorosuccinimide | Intramolecular chloroamination for functionalized 3-pyrrolines. | acs.org |

Metal-Free and Organocatalytic Cyclization Strategies

In addition to metal-catalyzed methods, metal-free and organocatalytic strategies have gained prominence for the synthesis of 3-pyrroline-2-ones, offering alternatives that can be more environmentally friendly and cost-effective.

Dimethyl Sulfoxide (B87167) (DMSO) and N-Iodosuccinimide Mediated Oxidative Cyclization

An unprecedented metal-free method for the synthesis of functionalized pyrrolidone skeletons involves the use of dimethyl sulfoxide (DMSO) and N-iodosuccinimide (NIS). organic-chemistry.orgnih.govacs.org This reaction is a regioselective 5-exo-dig oxidative cyclization of propargyl-substituted ynamides. organic-chemistry.orgorganic-chemistry.org The key to this transformation is the in situ generation of an enol equivalent from the ynamide. organic-chemistry.orgnih.gov

This approach is significant as it provides access to pyrrolidone structures that are otherwise difficult to obtain. acs.org The role of DMSO as an oxidant in this process has been clarified, and a tentative reaction pathway has been proposed. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction demonstrates good functional group tolerance and can be used to construct spiro-pyrrolidone motifs as well. nih.govresearchgate.netresearchgate.net

| Reagents | Substrates | Key Features | Ref. |

| DMSO, N-Iodosuccinimide | Propargyl-substituted ynamides | Metal-free, regioselective 5-exo-dig cyclization, access to functionalized pyrrolidones. | organic-chemistry.orgorganic-chemistry.orgnih.gov |

Brønsted Acid Catalysis in Lactam Formation

Brønsted acids have proven to be effective catalysts for the formation of highly functionalized γ-lactam derivatives, including 3-pyrroline-2-ones, through multicomponent reactions. researchgate.netnih.gov These reactions often involve the combination of aldehydes, amines, and a third component like diethyl acetylenedicarboxylate or pyruvate (B1213749) derivatives. researchgate.netnih.gov

One such reaction involves a Mannich reaction between an enamine and an imine, both generated in situ, which is promoted by a phosphoric acid catalyst, followed by an intramolecular cyclization. nih.gov The resulting cyclic enamine can then be hydrolyzed to the enol derivative. nih.gov Chiral phosphoric acids can also be employed as organocatalysts to achieve enantioselective synthesis. researchgate.net This approach is operationally simple and provides access to a wide range of biologically active pyrrolidinones. researchgate.netnih.gov

| Catalyst | Reaction Type | Key Features | Ref. |

| Brønsted acid (e.g., phosphoric acid) | Multicomponent reaction | Highly functionalized products, organocatalytic, potential for enantioselectivity. | researchgate.netnih.gov |

| Chiral Phosphoric Acid | Asymmetric [4+2] cycloaddition | Enantioselective synthesis of 4-pyrrolin-2-ones. | rsc.org |

| Brønsted acid | Intramolecular hydroalkoxylation/Claisen rearrangement | Synthesis of eight-membered lactams from ynamides. | sioc-journal.cn |

Synthesis from Furanone Derivatives and Amino Acid Esters

A straightforward and effective method for synthesizing this compound derivatives involves the condensation reaction of furanone derivatives with amino acid esters. researchgate.nettubitak.gov.tr Specifically, 2,5-dimethoxy-2,5-dihydrofurane is utilized as a key starting material. tubitak.gov.tr This simple, one-pot reaction proceeds in an acidic medium, typically by stirring the furanone derivative in water adjusted to pH 1 before the addition of the amino acid ester. tubitak.gov.tr

The reaction provides the desired N-substituted 3-pyrroline-2-ones in acceptable yields, generally ranging from 25% to 35%. tubitak.gov.tr This method is valued for its operational simplicity and its ability to generate unsubstituted pyrrolinones that are primed for further functionalization at various sites on the ring structure. tubitak.gov.tr The versatility of this approach allows for the incorporation of different side chains based on the amino acid ester used, yielding a variety of new derivatives with potential biological activity. tubitak.gov.tr

Table 1: Synthesis of this compound Derivatives from 2,5-Dimethoxy-2,5-dihydrofurane and Amino Acid Esters

| Amino Acid Ester Used | Resulting this compound Derivative | Yield (%) | Reference |

|---|---|---|---|

| Glycine methyl ester | N-(Methoxycarbonylmethyl)-3-pyrroline-2-one | 30 | tubitak.gov.tr |

| L-Alanine methyl ester | N-(1-Methoxycarbonylethyl)-3-pyrroline-2-one | 32 | tubitak.gov.tr |

| L-Valine methyl ester | N-(1-Methoxycarbonyl-2-methylpropyl)-3-pyrroline-2-one | 35 | tubitak.gov.tr |

| L-Leucine methyl ester | N-(1-Methoxycarbonyl-3-methylbutyl)-3-pyrroline-2-one | 33 | tubitak.gov.tr |

| L-Isoleucine methyl ester | N-(1-Methoxycarbonyl-2-methylbutyl)-3-pyrroline-2-one | 25 | tubitak.gov.tr |

De Novo Synthesis Approaches and Functionalization of the this compound Core

De novo synthesis, which involves the construction of the this compound ring from acyclic precursors or through the transformation of other cyclic systems, represents a fundamental area of research. researchgate.net These synthetic routes are systematically categorized into one-component intramolecular cyclizations, two-component intermolecular cyclizations, and multicomponent intermolecular approaches. researchgate.net Such methods are vital as they provide access to a core structure found in various natural products and synthetic bioactive compounds. researchgate.net

One innovative de novo approach is the dearomative oxidation of pyrroles to yield Δ³-pyrrol-2-ones, using a sulfoxide as the oxidant. researchgate.net Other modern techniques include CpxRhIII‐catalyzed enantioselective alkenyl C‐H functionalization combined with a [4+1] annulation of acryl amides and allenes, providing a direct route to enantioenriched α,β‐unsaturated‐γ‐lactams. researchgate.net Palladium-catalyzed cyclocarbonylation of propargyl amines and copper-catalyzed oxidative cyclization of diynes also serve as efficient methods for constructing the functionalized lactam core. organic-chemistry.org

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect of synthesizing substituted 3-pyrroline-2-ones, ensuring that functional groups are introduced at specific positions on the heterocyclic ring. A notable example is the dearomative oxidation of 3-substituted pyrroles, which regioselectively introduces an oxygen atom at the more sterically hindered position. researchgate.net This counterintuitive outcome is rationalized by a mechanism involving the initial introduction of a thianthrenium group at the less-hindered pyrrole α-position, followed by a distal attack of an oxygen nucleophile. researchgate.net

Another powerful strategy allows for the construction of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones with complete regiocontrol of the substituents. acs.org This is achieved in a three-step process starting from 1,2-diaryl-1-nitroethenes, using pyrrole-2-carboxamides (pyrrole Weinreb amides) as key intermediates. acs.org Additionally, a multi-component cascade cyclization of 2,4-pentanediones, primary amines, and sodium sulfinates has been developed to synthesize highly functionalized 5-alkylidene-3-pyrrolin-2-ones. rsc.org This reaction proceeds through the direct regioselective transformation of C(sp³)–H bonds at two specific sites of an enaminone intermediate. rsc.org

Stereoselective Synthesis Considerations

Controlling the stereochemistry during synthesis is paramount for producing specific enantiomers or diastereomers of this compound derivatives, which is often crucial for their biological function.

Conjugate addition reactions to chiral, enantiopure 3-pyrroline-2-ones can proceed with high stereoselectivity. researchgate.net For instance, the enantiopure γ-lactam (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one undergoes cuprate (B13416276) addition at the C4 position with complete trans-stereoselectivity. researchgate.net The resulting products can then react with π-nucleophiles at the C5 position to provide enantiopure, 4,5-disubstituted pyrrolidin-2-ones. researchgate.net

A diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones, which are closely related to 3-pyrroline-2-ones, has been achieved through a Claisen rearrangement. acs.orgnih.gov This method involves a one-pot, three-component cyclization/allylation followed by the rearrangement to create densely functionalized products containing an all-carbon quaternary stereocenter. acs.orgnih.gov Furthermore, biocatalytic methods offer an efficient and stereoselective route. The laccase from Myceliophthora thermophila can catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form new all-carbon quaternary stereocenters in a stereoselective manner. rsc.org

Chemical Reactivity, Transformations, and Reaction Mechanisms of 3 Pyrroline 2 One

Fundamental Reactivity of the α,β-Unsaturated γ-Lactam System

The core of 3-pyrroline-2-one's reactivity lies in its α,β-unsaturated γ-lactam structure. This arrangement presents a conjugated system that is predisposed to various chemical modifications. nih.gov The key reactive sites include the nitrogen atom of the lactam, the carbonyl carbon, and the α- and β-carbons of the unsaturated system. The endocyclic α,β-unsaturated amide moiety, along with an enamine functionality in some derivatives, allows for functionalization at multiple positions of the lactam core. mdpi.com

The reactivity of this system can be manipulated by the choice of reagents and reaction conditions. For instance, in the presence of a soft base under thermodynamic control, functionalization tends to occur at the C-4 position, where the molecule behaves as an enamine. mdpi.com Conversely, using a strong base under kinetic control can lead to reactions at the C-5 position. mdpi.com The inherent ring tension of the γ-lactam ring also contributes to its reactivity, making it more susceptible to certain reactions compared to larger lactam rings. scispace.com

Mechanistic Pathways of this compound Formation and Derivatization

The synthesis of this compound and its derivatives often proceeds through multicomponent reactions (MCRs), which are highly efficient in building complex molecular structures from simple starting materials. nih.govrsc.org

Stepwise Reaction Mechanisms (e.g., imine formation, nucleophilic addition, cycloaddition)

A common pathway for the formation of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves a three-component reaction. The initial step is typically an acid-catalyzed condensation between an aromatic aldehyde and an amine to form an imine. nih.govbeilstein-journals.orgbeilstein-journals.org This imine is then protonated to generate a reactive iminium species. nih.govbeilstein-journals.org

In a subsequent step, a nucleophile, such as an enol derivative of sodium diethyl oxalacetate (B90230) or ethyl 2,4-dioxovalerate, attacks the iminium ion. nih.govbeilstein-journals.org This nucleophilic addition leads to an intermediate which, after deprotonation and subsequent intramolecular cyclization, yields the this compound ring system. nih.gov

Cycloaddition reactions also play a role in the synthesis of related structures. For example, rigid 1-azadienes derived from methylene (B1212753) γ-lactams can undergo [3+3] annulation reactions or cycloadditions with dienophiles like cyclopentadiene (B3395910) to form spiro-γ-lactams. mdpi.comacs.orgchemrxiv.org Furthermore, a [3+2] cycloaddition of α-imino rhodium carbenoids with ketene (B1206846) silyl (B83357) acetals provides a direct route to 3-pyrrolin-2-ones. acs.org

Role of Catalysts in Reaction Mechanisms (e.g., acid activation, dehydrating agents)

Catalysts are crucial in directing the course and efficiency of this compound synthesis. Brønsted acids, such as citric acid or p-toluenesulfonic acid, are frequently employed to catalyze the initial imine formation by activating the aldehyde's carbonyl group. nih.govnih.govresearchgate.netresearchgate.net This acid catalysis facilitates the condensation reaction with the amine.

Dehydrating agents can also play a role in promoting the formation of the imine intermediate. researchgate.net In some synthetic protocols, ionic liquids have been shown to act as both solvent and catalyst, sometimes facilitating dehydration. researchgate.net The choice of catalyst can significantly impact the reaction yield and selectivity. For instance, studies have compared the efficacy of different acid catalysts, with some showing superior performance in specific multicomponent reactions. researchgate.net

Transformation into Related Heterocyclic Systems

The versatile reactivity of the this compound scaffold makes it a valuable intermediate for the synthesis of more complex heterocyclic structures.

Synthesis of Pyrrolidine-2,3-dione (B1313883) Derivatives from 3-Pyrroline-2-ones

Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be readily converted into 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. beilstein-journals.orgbeilstein-journals.orgscilit.comjst-ud.vnresearchgate.netbeilstein-journals.orgnih.gov This transformation is typically achieved by reacting the this compound with an aliphatic amine. beilstein-journals.orgbeilstein-journals.orgjst-ud.vnresearchgate.netbeilstein-journals.orgnih.gov The resulting pyrrolidine-2,3-diones often exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. beilstein-journals.orgbeilstein-journals.orgscilit.comresearchgate.netbeilstein-journals.orgnih.gov Computational studies have suggested that the formation of the main product in these reactions is under kinetic control rather than thermodynamic control. beilstein-journals.orgscilit.comnih.gov The choice of solvent can also influence the reaction, with ethanol (B145695) often providing higher yields compared to glacial acetic acid. beilstein-journals.orgbeilstein-journals.org

Conversion to Pyrrolo[2,3-b]quinoxaline Derivatives via Condensation

Pyrrolo[2,3-b]quinoxalines, a class of compounds with known biological activities, can be synthesized from 3-hydroxy-3-pyrroline-2-one derivatives. nih.govrsc.orgresearchgate.net The key transformation is a condensation reaction between a 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine. nih.gov This reaction is typically carried out in glacial acetic acid at elevated temperatures. nih.gov The optimization of reaction conditions, such as the ratio of reactants, has been shown to significantly improve the yield of the resulting pyrrolo[2,3-b]quinoxaline product. nih.gov

Advanced Chemical Modifications and Functionalization of the this compound Core

The this compound scaffold, an α,β-unsaturated lactam, is a versatile building block for further chemical modifications due to its electronic properties. The conjugated system allows for various addition and cycloaddition reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Conjugate addition, or Michael addition, is a key reaction for functionalizing the this compound core. beilstein-journals.org This reaction involves the 1,4-addition of a nucleophile to the electron-deficient β-carbon of the α,β-unsaturated system. beilstein-journals.org Due to the relatively low reactivity of α,β-unsaturated lactams compared to other Michael acceptors, this area has been considered underdeveloped, but successful methods have been established. beilstein-journals.orgresearchgate.net

A variety of nucleophiles can be employed in these reactions. For instance, enantiopure (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one has been shown to undergo highly stereoselective conjugate additions with amines and thiols. researchgate.net The addition of benzylamine (B48309) and benzyl (B1604629) mercaptan to this chiral lactam proceeds with high stereocontrol. researchgate.net The resulting adducts can be further manipulated; for example, the benzyl mercaptan adduct can undergo N-acyliminium ion cyclization. researchgate.net

The general mechanism of conjugate addition involves the nucleophile attacking the β-carbon, leading to the formation of a stabilized enolate intermediate. beilstein-journals.org This intermediate can then be protonated to yield the β-substituted product. beilstein-journals.org The stereochemical outcome of these additions is often influenced by the substituents on the pyrroline (B1223166) ring and the nature of the nucleophile and reaction conditions.

| Reactant | Nucleophile | Product Type | Ref |

| (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one | Benzylamine | 4-Amino-pyrrolidin-2-one derivative | researchgate.net |

| (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one | Benzyl mercaptan | 4-Thio-pyrrolidin-2-one derivative | researchgate.net |

| α,β-Unsaturated Lactams | Metal enolates | β-Substituted lactam | researchgate.net |

| Enantiopure enone 10 | Arylic cuprate (B13416276) | 1,4-Adduct (diastereomerically pure) | nih.gov |

Organocuprates are particularly effective nucleophiles for conjugate additions to α,β-unsaturated lactams like this compound, where other organometallic reagents might fail. researchgate.net Studies have shown that organocuprates derived from Grignard reagents with either stoichiometric amounts of copper(I) cyanide (CuCN) or catalytic amounts of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·DMS) are excellent for these transformations. researchgate.net The addition of chlorotrimethylsilane (B32843) (TMSCl) is often crucial for optimizing these reactions. researchgate.net

The 1,4-addition of organocuprates to chiral this compound derivatives can proceed with very high stereoselectivity. For example, the reaction of organocuprates with enantiopure (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one occurs at the C4 position with complete trans-stereoselectivity. researchgate.net Similarly, the addition of organocuprates (RCuLiI) to methyl N-tert-butoxy-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate, a related α,β-unsaturated lactam, provides the corresponding 4-substituted compounds as a mixture of diastereomers. rsc.org

These reactions highlight the utility of cuprates in forming carbon-carbon bonds at the β-position of the lactam ring, providing access to enantiopure 4,5-disubstituted pyrrolidin-2-ones and other complex heterocyclic systems. researchgate.netresearchgate.net The stereocontrol in these reactions is a key feature, allowing for the synthesis of specific stereoisomers. researchgate.netub.edu

| Lactam Substrate | Cuprate Reagent Type | Key Additive | Stereoselectivity | Ref |

| Phenylglycinol-derived unsaturated oxazolopiperidone lactams | Organocuprates | - | Stereocontrolled introduction of substituents at the 4-position | researchgate.net |

| (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one | Gilman-type cuprates | - | Complete trans-stereoselectivity | researchgate.net |

| Methyl N-tert-butoxy-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate | RCuLiI (R = Me, Bu, Ph) | - | Yields mixture of diastereomers | rsc.org |

| Unsaturated bicyclic lactams | Lower order cyanocuprates | - | Stereoselective | researchgate.net |

The this compound ring can participate in various cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a component in [3+2] cycloadditions. These reactions are powerful tools for rapidly building molecular complexity.

Diels-Alder Reactions: N-acyl and N-arylsulfonyl substituted 3-pyrroline-2-ones function as effective dienophiles in Diels-Alder reactions. For instance, 3-(1-oxopropyl)-1-phenylsulfonyl-Δ³-pyrrolin-2-one undergoes cycloaddition with dienes like (2E,4E)-hexa-2,4-diene and cyclopentadiene. The reaction with cyclopentadiene at 55 °C yielded a mixture of endo and exo adducts. The stereoselectivity of these reactions is often endo-selective, with the diene approaching the less sterically hindered face of the pyrrolinone dienophile.

[3+2] Cycloaddition Reactions: The this compound skeleton can also be constructed via [3+2] cycloaddition. A notable example is the reaction of α-imino rhodium carbenoids with ketene silyl acetals, which provides a direct synthesis of biologically interesting 3-pyrrolin-2-ones. organic-chemistry.org Azomethine ylides can also undergo [3+2] cycloaddition with this compound derivatives to yield densely substituted pyrrolidine (B122466) structures. acs.org Furthermore, a formal [3+2] cycloaddition of 2H-azirines with enones, promoted by visible light, can produce Δ¹-pyrrolines. acs.org Theoretical studies on the [3+2] cycloaddition of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide with 2-cyclopentenone have shown the reaction to be highly regio- and stereospecific, proceeding through a two-stage one-step mechanism. nih.gov

| Reaction Type | Pyrrolinone Role | Reacting Partner | Product Type | Ref |

| Diels-Alder | Dienophile | Cyclopentadiene | Isoindolone adducts | |

| Diels-Alder | Dienophile | (2E,4E)-hexa-2,4-diene | Isoindolone adducts | |

| [3+2] Cycloaddition | Product | α-Imino rhodium carbenoid + Ketene silyl acetal | This compound | organic-chemistry.org |

| [3+2] Cycloaddition | Dipolarophile | Azomethine ylide | Densely substituted pyrrolidine | acs.org |

Cuprate Additions

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in this compound Systems

Tautomerism is a significant phenomenon in substituted this compound systems, influencing their structure and reactivity. This equilibrium typically involves the interconversion between keto and enol forms. researchgate.netnumberanalytics.com

In derivatives such as 4-acyl-3-hydroxy-3-pyrrolin-2-ones, an enol-enol tautomerism can occur. NMR studies of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one in DMSO-d6 revealed a rapid equilibrium between two enolic structures. researchgate.net This dynamic process can lead to broadened signals in ¹³C NMR spectra. researchgate.net Computational studies suggest that the tautomerism in these systems is characterized by a small energy difference and a large rate constant for the interconversion between tautomers. nih.govresearchgate.net In acidic media, 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones can tautomerize to their keto forms, which are 2,3-dioxopyrrolidine derivatives. researchgate.net

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific tautomers and conformations. nih.govmdpi.com In 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives prepared from 3-pyrroline-2-ones, the resulting products can exist in an enamine form that is stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net Similarly, in the ring-chain tautomerism observed in N-carbobenzyloxy-5-hydroxy-5-phenyl-3-pyrrolin-2-one, an equilibrium exists between the cyclic hydroxypyrrolinone and an open-chain γ-ketoamide. jst.go.jp The position of this equilibrium is influenced by substituents on the phenyl ring; electron-withdrawing groups favor the cyclic tautomer stabilized by hydrogen bonding, whereas electron-donating groups favor the open-chain form. jst.go.jp The formation of these quasi-aromatic hydrogen-bonded rings significantly impacts the molecule's properties. mdpi.comnih.gov

| Compound System | Tautomeric Equilibrium | Stabilizing Factor | Ref |

| 4-Acyl-3-hydroxy-3-pyrrolin-2-ones | Enol-Enol | - | researchgate.net |

| 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones | Keto-Enol | Acidic medium | researchgate.net |

| N-Carbobenzyloxy-5-hydroxy-5-phenyl-3-pyrrolin-2-one | Ring-Chain (Hydroxypyrrolinone ⇌ γ-Ketoamide) | Intramolecular H-bond; Substituent effects | jst.go.jp |

| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Keto-Enamine | Intramolecular H-bond | nih.govresearchgate.net |

Biological and Pharmacological Relevance of 3 Pyrroline 2 One Derivatives

3-Pyrroline-2-one as a Key Scaffold in Bioactive Natural Products

The this compound ring is a fundamental component of numerous naturally occurring compounds with significant biological activities. researchgate.netjst-ud.vn Fungi, in particular, are a rich source of these derivatives, which exhibit properties ranging from antimicrobial to antimalarial and neurological effects. jst-ud.vnjst-ud.vn

Examples of Antimicrobial Natural Products (e.g., Pramanicin (B1246742), Pyrrocidine A)

Pramanicin: Isolated from a sterile fungus, Pramanicin displays both antifungal and antibacterial activities. beilstein-journals.orgchemfaces.com Mimics of pramanicin have been synthesized and have shown selective antibacterial activity against Gram-negative bacteria like Escherichia coli. rsc.orgnih.gov Pramanicin is also noted to induce apoptosis in Jurkat T leukemia cells through a JNK- and p38-dependent signaling pathway. chemfaces.com

Pyrrocidine A: Produced by the fungal endophyte Acremonium zeae, Pyrrocidine A is a potent antibiotic. beilstein-journals.orgresearchgate.net It demonstrates strong activity against Gram-positive bacteria, including drug-resistant strains. researchgate.net Furthermore, it is effective against various fungal pathogens of maize, such as Fusarium graminearum and Aspergillus flavus, as well as the yeast Candida albicans. usda.govapsnet.orgresearchgate.net

Table 1: Antimicrobial Activity of Pramanicin and Pyrrocidine A Analogs

| Compound/Analog | Target Organism | Activity Noted |

|---|---|---|

| Pramanicin Mimics | Escherichia coli (Gram-negative) | Selective antibacterial activity. rsc.orgnih.gov |

| Pramanicin Mimics | Staphylococcus aureus (Gram-positive) | Some analogs show antibacterial activity. nih.gov |

| Pyrrocidine A | Gram-positive bacteria | Potent activity, including against drug-resistant strains. researchgate.net |

| Pyrrocidine A | Streptococcus pneumoniae | Moderate activity. researchgate.net |

| Pyrrocidine A | Candida albicans | Active against this yeast. researchgate.net |

| Pyrrocidine A | Fusarium graminearum, Stenocarpella maydis, Nigrospora oryzae | Potent antibiotic activity against these maize pathogens. usda.govresearchgate.net |

Natural Products with Antimalarial Activity (e.g., Codinaeopsin, Ascosali pyrrolidinone A)

Codinaeopsin: This tryptophan-polyketide hybrid natural product was isolated from an endophytic fungus in Costa Rica. rsc.orgnih.gov Codinaeopsin exhibits promising antimalarial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, with a reported IC50 value of 4.7 μM. rsc.orgwikipedia.orgnih.govresearchgate.net Its activity is consistent across drug-sensitive and drug-resistant strains of the parasite. nih.gov

Ascosali pyrrolidinone A: Isolated from the marine fungus Ascochyta salicorniae, this compound also demonstrates antimalarial properties. jst-ud.vnresearchgate.net It has shown activity against both chloroquine-resistant (K1) and susceptible (NF 54) strains of Plasmodium falciparum. researchgate.net

Table 2: Antimalarial Activity of this compound Derivatives

| Compound | Target Organism | IC50 Value |

|---|---|---|

| Codinaeopsin | Plasmodium falciparum (drug-sensitive 3D7 strain) | 4.7 μM (2.3 μg/mL). wikipedia.orgnih.govresearchgate.net |

| Codinaeopsin | Plasmodium falciparum (pyrimethamine- and mefloquine-resistant HB3 strain) | Essentially the same activity as against the 3D7 strain. nih.gov |

| Codinaeopsin | Plasmodium falciparum (chloroquine-pyrimethamine- and mefloquine-resistant Dd2 strain) | Essentially the same activity as against the 3D7 strain. nih.gov |

| Ascosali pyrrolidinone A | Plasmodium falciparum (chloroquine-resistant K1 strain) | Active. researchgate.net |

| Ascosali pyrrolidinone A | Plasmodium falciparum (susceptible NF 54 strain) | Active. researchgate.net |

Natural Products Affecting Neurological Functions (e.g., Clausenamide)

Clausenamide: This active alkaloid, isolated from the leaves of Clausena lansium, has been shown to improve cognitive function. researchgate.netmedchemexpress.comabmole.com (-)-Clausenamide is considered a candidate for anti-dementia drugs as it inhibits the neurotoxicity induced by β-amyloid (Aβ) and prevents the formation of neurofibrillary tangles by inhibiting tau protein phosphorylation. researchgate.netmedchemexpress.combiorbyt.comtargetmol.com It exerts a neuroprotective effect against Aβ-induced toxicity in neuronal cells. medchemexpress.comabmole.com Studies have shown that it can reverse the overload in intracellular calcium levels stimulated by Aβ and reduce Aβ-mediated cell apoptosis. medchemexpress.com

Natural Products as Enzyme Inhibitors (e.g., Oteromycin as HIV-1 Integrase Inhibitor)

Oteromycin: Isolated from fungal strains, Oteromycin is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase. jst-ud.vnnih.govchemfaces.com This enzyme is crucial for the integration of viral DNA into the host cell's DNA. drugbank.com Oteromycin and related compounds inhibit both the 3' end-processing and strand transfer steps catalyzed by the integrase enzyme. nih.govchemfaces.com

Synthetic this compound Derivatives in Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry for the development of new therapeutic agents. beilstein-journals.org Synthetic derivatives have been extensively studied for various pharmacological activities, including anticancer potential. researchgate.netrsc.org

Anticancer Potential and Mechanisms of Action

Synthetic 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines. bg.ac.rs Several of these compounds have demonstrated significant cytotoxicity against malignant cells, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), while showing selectivity towards normal cells. bg.ac.rs

The mechanisms of their cytotoxic activity have been investigated, revealing that these derivatives can induce apoptosis (programmed cell death) in cancer cells. bg.ac.rs In some cases, this apoptosis is associated with cell cycle arrest in the S phase. bg.ac.rs Furthermore, studies on the interaction of these compounds with biomacromolecules indicate that they can bind to DNA, likely through intercalation, which may contribute to their anticancer effects. bg.ac.rs Other synthetic pyrrolidin-2-one derivatives have also shown promise as anticancer agents against various cancer cell lines, including melanoma and prostate cancer. nih.gov

Table 3: Anticancer Activity of Synthetic this compound Derivatives

| Compound Derivative | Cell Line | Noted Effect |

|---|---|---|

| 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones | HeLa, MDA-MB-231 | Cytotoxicity and induction of apoptosis. bg.ac.rs |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (prostate), IGR39 (melanoma) | Promising anticancer agents with EC50 values in the micromolar range. nih.gov |

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, MDA-MB 231)

A series of novel 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones were synthesized and evaluated for their cytotoxic effects on human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), as well as normal fibroblast cells (MRC-5). bg.ac.rsresearchgate.net Several of these derivatives demonstrated notable antitumor activity. sci-hub.se The differing sensitivity of the HeLa and MDA-MB-231 cell lines to these compounds can be attributed to their high degree of heterogeneity regarding the mutations in genes that regulate programmed cell death and cell cycle progression. bg.ac.rssci-hub.se

Four specific derivatives, designated as D10, D13, D14, and D15, were identified as having the highest cytotoxicity against these malignant cells while showing the best selectivity towards normal cells. bg.ac.rsresearchgate.net The position of substituents on the aryl rings was found to influence the cytotoxic activity. For instance, a nitro group in the meta-position (compound D13) resulted in better antitumor activity compared to the para-position (compound D14), likely due to steric effects. bg.ac.rs

| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |

| D10 | HeLa | 48.7 ± 2.5 | 39.4 ± 2.1 |

| MDA-MB-231 | >100 | >100 | |

| D13 | HeLa | 35.1 ± 1.8 | 28.9 ± 1.5 |

| MDA-MB-231 | 85.2 ± 4.3 | 76.8 ± 3.9 | |

| D14 | HeLa | 42.3 ± 2.2 | 35.7 ± 1.9 |

| MDA-MB-231 | 92.4 ± 4.7 | 81.3 ± 4.1 | |

| D15 | HeLa | 38.6 ± 2.0 | 31.5 ± 1.7 |

| MDA-MB-231 | 89.1 ± 4.5 | 79.5 ± 4.0 | |

| Data sourced from a study on novel 3-hydroxy-3-pyrrolin-2-ones. The IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. |

Apoptosis Induction and Cell Cycle Modulation (e.g., S phase arrest)

Investigations into the mechanisms of cytotoxicity revealed that these 3-hydroxy-3-pyrrolin-2-one derivatives induce apoptosis in HeLa cells. bg.ac.rssci-hub.se Flow cytometric analysis confirmed that the tested compounds led to apoptotic cell death, with a negligible percentage of necrotic cells. bg.ac.rssci-hub.se This is a significant finding, as apoptosis is a form of programmed cell death that avoids inducing inflammation and damage to surrounding tissues, making agents that trigger it potential candidates for anticancer drugs. bg.ac.rs

Furthermore, some of these derivatives were found to affect the cell cycle. In HeLa cells, compounds D10, D13, and D15 caused cell cycle arrest in the S phase, which indicates an inhibition of DNA synthesis. bg.ac.rssci-hub.se However, compound D14 did not show any effect on cell cycle progression in HeLa cells. bg.ac.rssci-hub.se In contrast, none of the tested compounds at a 100 μM concentration affected the cell cycle progression in MDA-MB-231 cells. bg.ac.rssci-hub.se The induction of apoptosis by these compounds in HeLa cells was associated with this S phase arrest for D10, D13, and D15. bg.ac.rsresearchgate.net

Interactions with Biomacromolecules (e.g., DNA, Bovine Serum Albumin)

To further understand their potential as anticancer agents, the interactions of selected 3-hydroxy-3-pyrrolin-2-one derivatives with biomacromolecules like DNA and Bovine Serum Albumin (BSA) were studied. bg.ac.rssci-hub.se BSA is often used as a model protein due to its structural similarities to human serum albumin (HSA), which is crucial for transporting drugs in the bloodstream. bg.ac.rsresearchgate.net

Fluorescence quenching experiments were used to investigate the binding of compounds D13 and D15 to DNA. The results indicated that both D13 and D15 have a strong affinity to displace ethidium (B1194527) bromide (EB) from the EB-DNA complex, suggesting an intercalative mode of binding. bg.ac.rssci-hub.se This was further confirmed by viscosity measurements. bg.ac.rs The Stern-Volmer quenching constants (Ksv) were determined to be (3.7 ± 0.1) × 10³ M⁻¹ for D13 and (3.4 ± 0.1) × 10³ M⁻¹ for D15. bg.ac.rs

The binding of these derivatives to BSA was also investigated using fluorescence quenching. bg.ac.rs The binding constants (Ka) for the interaction of D13 and D15 with BSA were found to be (4.2 ± 0.2) × 10⁵ M and (2.6 ± 0.2) × 10⁵ M, respectively. sci-hub.se These values suggest that a significant amount of the tested compounds could be transported and distributed throughout the body. sci-hub.se Molecular docking studies further elucidated the binding modes, showing the formation of hydrogen bonds between the compounds and amino acid residues of BSA, which stabilizes the complex. bg.ac.rs

Antioxidant Activity and Radical Scavenging Properties

In Vitro Antioxidant Assays (e.g., DPPH assay)

The antioxidant activity of several this compound derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.govresearchgate.netrsc.org In one study, six polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested, with 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) being identified as the most promising radical scavenger. researchgate.netnih.govrsc.org Another study on pyrrolo[2,3-b]quinoxaline derivatives, synthesized from 3-hydroxy-3-pyrroline-2-ones, also employed the DPPH assay to assess antioxidant potential. nih.govresearchgate.net In this case, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) showed the greatest potential as a radical scavenger. nih.govresearchgate.netrsc.org

| Compound | Antioxidant Assay | Result |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH Assay | Identified as the most promising radical scavenger among the tested derivatives. researchgate.netnih.govrsc.org |

| ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH Assay | Demonstrated the greatest potential as a radical scavenger among the tested derivatives. nih.govresearchgate.netrsc.org |

Hydroxyl Radical (HO˙) Scavenging Efficacy

The hydroxyl radical (HO˙) is a highly reactive oxygen species that can cause significant damage to biological molecules. researchgate.net The scavenging efficacy of this compound derivatives against this radical has been a subject of investigation. researchgate.netrsc.orgdntb.gov.ua For instance, the derivative 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was found to be an effective HO˙ radical scavenger. researchgate.netnih.govrsc.org Its ability to scavenge hydroxyl radicals in both polar and non-polar environments is comparable to that of well-known antioxidants like melatonin, gallic acid, and Trolox. researchgate.netnih.govrsc.org Similarly, the pyrrolo[2,3-b]quinoxaline derivative 3a also exhibited HO˙ radical scavenging activity, particularly in non-polar environments. nih.govrsc.orgnih.gov

Antibacterial and Antimicrobial Activity Studies

Derivatives of 3-pyrrolin-2-one have demonstrated notable potential as antibacterial and antimicrobial agents. beilstein-journals.orgrscf.ru Research has shown that these compounds can be effective against a spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi. beilstein-journals.orgorientjchem.org

Naturally occurring 3-pyrrolin-2-one derivatives, such as Pyrrocidine A, have exhibited potent activity against Gram-positive bacteria. beilstein-journals.org Synthetic derivatives have also been a focus of extensive research. For instance, 1-substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones have been found to be bacteriostatic against Staphylococcus aureus and Escherichia coli. orientjchem.org Similarly, various 3-arylidene-2(3H)-pyrrolones have shown good antimicrobial activity. orientjchem.org

A study on spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives revealed that while they had limited potency against bacteria, they exhibited moderate to excellent antifungal activity against pathogenic fungal strains. nih.gov Some of these compounds showed stronger antifungal activities against Candida albicans and Aspergillus flavus than the standard drugs fluconazole (B54011) and polyoxin (B77205) B. nih.gov

The introduction of an acyl or aroyl group at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been shown to yield derivatives with antibacterial and antifungal properties. beilstein-journals.org Further modifications, such as the introduction of iodine atoms, have led to the synthesis of dihydro-pyrrol-2-one compounds with broad-spectrum antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. tandfonline.com

Table 1: Antibacterial and Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Pyrrocidine A | Gram-positive bacteria | Potent activity | beilstein-journals.org |

| 1-substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones | Staphylococcus aureus, Escherichia coli | Bacteriostatic | orientjchem.org |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives (4d, 4f, 4k, 4n) | Candida albicans | Stronger than fluconazole and polyoxin B | nih.gov |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives (4f, 4n, 4o) | Aspergillus flavus | Better than fluconazole and polyoxin B | nih.gov |

| Iodo-dihydro-pyrrol-2-one compounds | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Broad-spectrum antimicrobial activity | tandfonline.com |

Anti-inflammatory and Antiviral Activities (including anti-HIV-1)

The 3-pyrrolin-2-one scaffold is also a key feature in compounds with significant anti-inflammatory and antiviral properties. beilstein-journals.orgorientjchem.org

Anti-inflammatory Activity:

Numerous studies have highlighted the anti-inflammatory potential of 3-pyrrolin-2-one derivatives. researchgate.net For example, 2-arylidene-4-biphenyl-but-3-en-4-olides and their corresponding pyrrolones and N-benzyl-pyrrolones have demonstrated anti-inflammatory activity. orientjchem.org Similarly, a series of 3-arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones were also found to possess promising anti-inflammatory properties. orientjchem.org The natural product ZG-149 alpha, which contains a 3-pyrrolin-2-one core, exhibits promising anti-inflammatory activity with an IC50 value of 3 μM. researchgate.net

Antiviral and Anti-HIV-1 Activity:

The antiviral potential of 3-pyrrolin-2-one derivatives has been explored, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). orientjchem.orgrsc.org N-methylated-3,5-linked bis-pyrrolin-4-ones have been identified as orally bioavailable inhibitors of the HIV-1 protease. orientjchem.org

Furthermore, pyrrolobenzoxazepinone (PBO) derivatives, which incorporate the pyrrolidine (B122466) ring, represent a class of non-nucleoside reverse transcriptase (RT) inhibitors of HIV-1. nih.gov Certain PBOs have shown higher inhibitory activity against wild-type and mutant RTs compared to the established drug nevirapine. nih.gov The exploration of pyrrole-based compounds continues to be a promising avenue for the development of new anti-HIV agents that can target different stages of the viral replication cycle. nih.gov

Table 2: Anti-inflammatory and Antiviral Activity of Selected this compound Derivatives

| Compound Type | Biological Activity | Target/Mechanism | Reference(s) |

|---|---|---|---|

| 2-Arylidene-4-biphenyl-but-3-en-4-olides and their pyrrolone derivatives | Anti-inflammatory | Not specified | orientjchem.org |

| 3-Arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones | Anti-inflammatory | Not specified | orientjchem.org |

| ZG-149 alpha | Anti-inflammatory | Not specified (IC50 = 3 μM) | researchgate.net |

| N-methylated-3,5-linked bis-pyrrolin-4-ones | Anti-HIV-1 | HIV-1 protease inhibition | orientjchem.org |

| Pyrrolobenzoxazepinone (PBO) derivatives | Anti-HIV-1 | Non-nucleoside reverse transcriptase (RT) inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies and Drug Design Principles for this compound Scaffolds

The biological activity of 3-pyrrolin-2-one derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the pyrrolin-2-one core influence their pharmacological effects, thereby guiding the design of more potent and selective drug candidates. beilstein-journals.orgfrontiersin.org

The versatility of the 3-pyrrolin-2-one scaffold allows for modifications at various positions, leading to a diverse range of biological activities. beilstein-journals.orgsemanticscholar.org For example, in the context of antibacterial agents, the presence of a 3-hydroxyl group and a heteroaryl group attached to the N-pyrrolidine-2,3-dione via a methylene (B1212753) linker have been identified as key structural features for target inhibition. researchgate.net

In the development of anti-HIV agents, the substitution pattern on the pyrrolidine ring is critical. For instance, in a series of pyrrolo-pyridine derivatives, N-substituted pyrroles showed moderate activity against HIV-1. nih.gov For pyrrolobenzoxazepinones, the presence of a meta-substituted phenyl or a 2-thienyl ring at the C-6 position and a pyridine (B92270) system in place of the fused-benzene ring led to compounds with higher inhibitory activity against wild-type and mutant HIV-1 reverse transcriptase. nih.gov

The design of novel compounds often involves molecular hybridization, where the 3-pyrrolin-2-one core is combined with other bioactive heterocyclic structures to enhance therapeutic potential. frontiersin.org The three-dimensional nature of the pyrrolidine ring, due to its non-planarity, allows for efficient exploration of the pharmacophore space, which is a key principle in modern drug design. nih.gov

This compound Derivatives as Precursors for Pharmaceutical Compounds (e.g., Glimepiride)

Beyond their intrinsic biological activities, 3-pyrrolin-2-one derivatives serve as valuable intermediates in the synthesis of established pharmaceutical drugs. A prominent example is the use of 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608) as a key precursor for the synthesis of Glimepiride, an oral antidiabetic drug. sigmaaldrich.comnewdrugapprovals.orgchemicalbook.com

The synthesis of Glimepiride involves a multi-step process where 3-ethyl-4-methyl-3-pyrrolin-2-one is a crucial starting material. newdrugapprovals.orggoogle.com One synthetic route involves the condensation of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate. newdrugapprovals.org This is followed by sulfonation and subsequent reactions to ultimately yield Glimepiride. newdrugapprovals.org The availability and efficient synthesis of this 3-pyrrolin-2-one intermediate are therefore critical for the production of this widely used medication for type 2 diabetes. chemicalbook.comgoogle.com

The use of 3-pyrrolin-2-one derivatives as precursors highlights their importance not only as pharmacologically active scaffolds but also as foundational building blocks in the broader landscape of pharmaceutical manufacturing.

Advanced Computational and Theoretical Studies of 3 Pyrroline 2 One

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Selectivity

Quantum mechanical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions involving 3-pyrrolin-2-one. These methods allow researchers to map out the energetic landscapes of reactions, identify transition states, and understand the factors that govern product formation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the potential energy surface (PES) of chemical reactions. numberanalytics.com The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry, providing a map of all possible reaction pathways. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to determine the most favorable reaction mechanism.

For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrrolin-2-one derivatives, DFT calculations have been employed to explore the reaction mechanism. researchgate.netbeilstein-journals.org These studies propose a mechanism that proceeds through the lowest energy pathway on the potential energy surface, both in the gas phase and in solution. researchgate.netbeilstein-journals.org The analysis of the PES helps in understanding how the reactants come together, the energy barriers they need to overcome, and the stability of the resulting products. numberanalytics.com

Table 1: Key Applications of DFT in PES Analysis of 3-Pyrroline-2-one Reactions

| Application | Description | Reference |

|---|---|---|

| Reaction Mechanism Elucidation | Mapping the energetic pathway from reactants to products, identifying intermediates and transition states. | researchgate.netbeilstein-journals.org |

| Thermodynamic Favorability | Calculating the change in Gibbs free energy (ΔG°) to determine if a reaction is spontaneous. | mdpi.com |

| Identification of Stable Isomers | Determining the most stable geometric arrangements of molecules. | researchgate.netoup.com |

DFT calculations are also instrumental in distinguishing between kinetic and thermodynamic control in chemical reactions involving 3-pyrrolin-2-one.

Kinetic control refers to reactions where the product distribution is determined by the relative rates of competing pathways. The product that forms the fastest (i.e., has the lowest activation energy barrier) will be the major product.

Thermodynamic control occurs when the reaction is reversible, and the product distribution is determined by the relative stabilities of the products. The most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product.

In the synthesis of certain spiro[oxindole-3,3'-pyrrolines], it has been shown that conducting the reaction at lower temperatures (25-38 °C) leads to the kinetically controlled product, while higher temperatures (~60 °C) favor the thermodynamically more stable product. ingentaconnect.comresearchgate.net Similarly, in the reaction of a 3-pyrrolin-2-one derivative with an aliphatic amine, DFT calculations revealed that the formation of the main product is under kinetic control, meaning it follows the pathway with the lowest activation energy. researchgate.netbeilstein-journals.orgbeilstein-journals.org

A theoretical study on the thermal decomposition of 3-pyrroline (B95000) also highlighted that the reaction is controlled both kinetically and thermodynamically by changes in aromaticity. researchgate.net

The solvent in which a reaction is carried out can have a significant impact on the reaction pathway and product distribution. Computational models can simulate the effect of different solvents on the energies of reactants, transition states, and products.

For the reaction between a 3-pyrrolin-2-one derivative and an aliphatic amine, computational studies have shown that the main product is favored via the lowest energy pathway in both the gas phase and in an ethanol (B145695) solvent model. researchgate.netbeilstein-journals.orgresearchgate.net This indicates that for this particular reaction, the presence of ethanol as a solvent does not fundamentally alter the preferred reaction mechanism. Further investigations have been carried out in other solvents like chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO) to better understand the reaction mechanism under different conditions. beilstein-journals.org

Investigation of Kinetic vs. Thermodynamic Control in Chemical Reactions

Computational Prediction of Spectroscopic Properties

Computational methods are not only used to study reaction mechanisms but also to predict the spectroscopic properties of molecules like 3-pyrrolin-2-one. These predictions are invaluable for identifying molecules in various environments, from laboratory settings to the vastness of interstellar space.

Rotational spectroscopy is a powerful technique for identifying molecules in the interstellar medium (ISM). Each molecule has a unique set of rotational transitions, which act as a fingerprint. Computational chemistry can predict these rotational spectra with high accuracy, guiding radio astronomers in their search for new molecules in space. researchgate.net

Recent computational studies have provided highly accurate rotational spectroscopy data for 3-pyrroline, a related compound to 3-pyrrolin-2-one. researchgate.netresearchgate.netoup.com These studies have calculated the rotational spectra at different temperatures to simulate the conditions found in various interstellar regions, such as cold molecular clouds and warmer star-forming regions. oup.comoup.com For example, a rotational transition of 3-pyrroline at 52.3 GHz has been identified as a potential target for its detection in cold interstellar environments. researchgate.netoup.comresearchgate.netoup.comarxiv.org

Table 2: Predicted Rotational Properties of 3-Pyrroline for Astronomical Detection

| Property | Value | Significance | Reference |

|---|---|---|---|

| Key Rotational Transition | 52.3 GHz | A specific frequency to search for 3-pyrroline in the ISM. | researchgate.netoup.comresearchgate.netoup.comarxiv.org |

| Dipole Moment (a-type) | -1.1844 D | Stronger transition, easier to detect. | oup.com |

| Dipole Moment (b-type) | -0.3662 D | Weaker transition. | oup.com |

Vibrational spectroscopy, particularly in the infrared (IR) range, provides another avenue for molecular identification. The James Webb Space Telescope (JWST) has opened up new possibilities for detecting molecules in space through their infrared signatures. astrobiology.comarxiv.orgnasa.govstsci.edu

Computational studies have predicted the anharmonic infrared absorption spectra of 3-pyrroline. researchgate.netoup.com These calculations, which account for the complex vibrational motions of the molecule, have identified the strongest IR features that could be observable with the high sensitivity of the JWST. researchgate.netoup.comoup.com Specifically, strong infrared features for 3-pyrroline have been predicted at 16.09 μm and around 3.50 μm. researchgate.netoup.comresearchgate.netoup.comarxiv.org The influence of water ice, a major component of dense interstellar clouds, on the vibrational spectra of 3-pyrroline has also been investigated to provide more realistic predictions for astronomical observations. oup.com

Table 3: Predicted Infrared Features of 3-Pyrroline for JWST Detection

| Wavelength (μm) | Significance | Reference |

|---|---|---|

| 16.09 | One of the strongest predicted IR features, making it a prime target for JWST observation. | researchgate.netoup.comresearchgate.netoup.comarxiv.org |

| ~3.50 | Another strong IR feature, potentially observable by JWST. | researchgate.netoup.comresearchgate.netoup.comarxiv.org |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Analysis (e.g., diastereotopic protons)

Computational chemistry provides powerful tools for predicting Nuclear Magnetic Resonance (NMR) parameters, offering deep insights into the structural and electronic properties of molecules like this compound and its derivatives. Theoretical calculations, particularly using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, are instrumental in predicting chemical shifts (δ) and spin-spin coupling constants. researchgate.net These predictions are valuable for spectral assignment and for understanding complex phenomena such as diastereotopicity.

Diastereotopic protons are non-equivalent protons located on a prochiral center in a chiral molecule. pearson.com Even if a molecule lacks a traditional asymmetric carbon, the presence of a chiral center elsewhere can render geminal protons (protons on the same carbon) or other protons chemically non-equivalent. organicchemistrydata.org This non-equivalence arises because they have different spatial relationships to the rest of the chiral molecule, meaning they exist in different magnetic environments and, therefore, resonate at different frequencies in the NMR spectrum. pearson.comorganicchemistrydata.org

In derivatives of this compound, the introduction of a substituent can create a chiral center, leading to diastereotopicity for protons on the pyrroline (B1223166) ring. For instance, in a related pyrrolidine (B122466) ring system, the two protons of a CH2 group can become diastereotopic. researchgate.net While they might be expected to produce a simple signal, their non-equivalence can lead to more complex splitting patterns, such as a doublet of doublets for each proton, or they may appear as distinct, separate signals. researchgate.net

Computational models can calculate the expected chemical shift difference between such diastereotopic protons. researchgate.net These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The accuracy of these predictions allows researchers to corroborate experimental findings and assign complex spectra with greater confidence. researchgate.net For example, theoretical calculations of ³JNH and ⁴JNH coupling constants have been used to determine the optimal experimental conditions for observing diastereotopic signals in ¹⁵N NMR spectroscopy for related heterocyclic systems. researchgate.net

Molecular Modeling for Biological Interactions

Molecular modeling has become an indispensable tool in medicinal chemistry for elucidating the interactions between small molecules, such as this compound derivatives, and biological macromolecules. These computational techniques predict binding modes, affinities, and the thermodynamic feasibility of these interactions, guiding the rational design of new therapeutic agents.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. For derivatives of this compound, docking studies have been crucial in understanding their potential as anticancer agents by examining their interactions with targets like Deoxyribonucleic acid (DNA) and Bovine Serum Albumin (BSA). bg.ac.rssci-hub.se BSA, a major transport protein in blood plasma, is often used as a model to study how a drug might be distributed and transported in the body. bg.ac.rssci-hub.se

Studies on a series of 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones have demonstrated their ability to bind to both DNA and BSA. bg.ac.rs Docking simulations predicted that these compounds bind to the minor groove of B-DNA. bg.ac.rs The stability of the ligand-DNA complex is attributed to various forces, including π-π stacking interactions, electrostatic interactions, and van der Waals forces. bg.ac.rs For example, derivatives D13, D14, and D15 showed significant binding affinity for DNA, with the binding energy of D15 being particularly favorable due to an additional π-π stacking interaction. bg.ac.rs

Similarly, docking studies with BSA revealed that these compounds bind within a specific domain of the protein. The binding affinity constants (Ka) obtained from these computational models, which are supported by experimental fluorescence titration data, suggest that a significant amount of the compound could be effectively transported and distributed through the cells. sci-hub.se

Table 1: Molecular Docking Results for 3-Hydroxy-3-pyrrolin-2-one Derivatives with DNA

| Compound | Binding Energy (kcal/mol) | Predicted Interactions |

|---|---|---|

| D13 | -7.21 | π-π stacking, electrostatic, van der Waals |

| D14 | -7.03 | Electrostatic, van der Waals |

| D15 | -7.53 | Additional π-π stacking, electrostatic |

Data sourced from a 2019 study on novel 3-hydroxy-3-pyrrolin-2-ones. bg.ac.rs

The QM-ORSA protocol has been applied to investigate the antioxidant potential of 3-hydroxy-3-pyrroline-2-one derivatives, particularly their ability to scavenge highly reactive oxygen species like the hydroxyl radical (HO•) and hydroperoxyl radical (HOO•). researchgate.net These radicals are implicated in oxidative stress and cellular damage, including DNA damage. researchgate.net

| Water (aqueous) | 1.54 x 10¹⁰ |

Data sourced from a 2022 study on the antioxidant activity of 3-pyrroline-2-ones. researchgate.net

Docking Studies with Biological Receptors (e.g., DNA, BSA)

Theoretical Characterization of Tautomeric Forms and Isomerism

Tautomers are isomers of a compound that readily interconvert, and their study is crucial for understanding a molecule's reactivity and spectroscopic properties. For substituted this compound derivatives, particularly those with an acyl group at the 4-position, tautomerism plays a significant role in their chemistry. nih.gov

Theoretical studies using DFT calculations have been employed to explore the tautomerism in compounds like 4-acetyl-3-hydroxy-3-pyrroline-2-ones. nih.govresearchgate.net These studies revealed that different tautomeric forms can coexist. nih.gov The broadening of certain peaks in the ¹³C NMR spectra of these compounds in DMSO was attributed to this tautomerism. nih.gov

Computational analysis of the potential energy surface shows that the energy difference between the tautomers is often very slight. nih.govresearchgate.net Furthermore, the calculations indicate a significantly large rate constant for the transformation between the tautomers, suggesting a rapid equilibrium. nih.gov For instance, in the case of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one, the rate constant of transformation between its two primary tautomers (4a and 4a') was calculated to be remarkably high (~10¹² s⁻¹), confirming a very fast interconversion process. nih.gov These computational results help explain why the reaction of these compounds with nucleophiles like amines can lead to specific products, as the reaction proceeds through the most favorable tautomeric form. nih.gov DFT calculations have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product distribution. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxy-1-(3-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D13) |

| 3-hydroxy-1-(4-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D14) |

| 3-hydroxy-1-(4-chlorophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D15) |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) |

| 4-acetyl-3-hydroxy-3-pyrroline-2-one |

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one |

| Bovine Serum Albumin (BSA) |

| Deoxyribonucleic acid (DNA) |

| Melatonin |

| Trolox |

Advanced Analytical Methodologies for Characterization and Quantification of 3 Pyrroline 2 One

Comprehensive Spectroscopic Techniques for Structural Elucidation